4-(1-Naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
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Overview
Description
4-(1-Naphthyl)-4-azatricyclo[5210~2,6~]dec-8-ene-3,5-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a naphthyl group attached to a tetrahydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a naphthyl-substituted diene reacts with a suitable dienophile under controlled conditions to form the desired isoindole derivative. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyl or isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce tetrahydroisoindole derivatives with varying degrees of saturation.
Scientific Research Applications
4-(1-Naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-naphthyl derivatives: Compounds like 1-naphthylamine and 1-naphthol share the naphthyl group but differ in their functional groups and overall structure.
Isoindole derivatives: Other isoindole derivatives, such as phthalimide and isoindoline, have similar core structures but different substituents.
Uniqueness
4-(1-Naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is unique due to its combination of a naphthyl group with a tetrahydroisoindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H15NO2 |
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Molecular Weight |
289.3 g/mol |
IUPAC Name |
4-naphthalen-1-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C19H15NO2/c21-18-16-12-8-9-13(10-12)17(16)19(22)20(18)15-7-3-5-11-4-1-2-6-14(11)15/h1-9,12-13,16-17H,10H2 |
InChI Key |
ZQKAEDZRDAKWCT-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 |
solubility |
22.9 [ug/mL] |
Origin of Product |
United States |
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